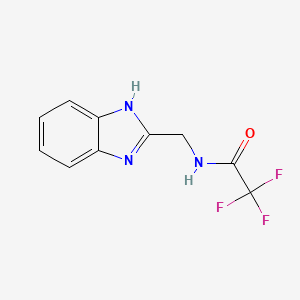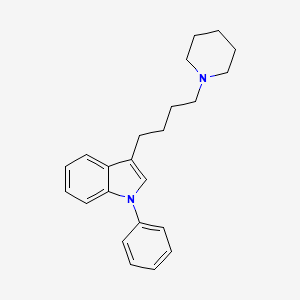![molecular formula C47H57ClFN7O8S B15196516 N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)
N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gefitinib-based PROTAC 3 is a compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is a type of proteolysis-targeting chimera (PROTAC), which leverages the cell’s natural protein degradation machinery to selectively degrade specific proteins. Gefitinib-based PROTAC 3 combines an EGFR inhibitor (gefitinib) with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gefitinib-based PROTAC 3 involves several key steps:
Synthesis of Gefitinib Derivative: The first step is the synthesis of a gefitinib derivative that can be linked to the VHL ligand. This involves modifying the gefitinib molecule to introduce a functional group that can react with the linker.
Linker Synthesis: The linker is synthesized separately. It is designed to connect the gefitinib derivative to the VHL ligand without interfering with their respective binding sites.
Conjugation: The gefitinib derivative and the VHL ligand are then conjugated via the linker. .
Industrial Production Methods
Industrial production of Gefitinib-based PROTAC 3 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.
Purification: Developing efficient purification methods to isolate the final product from reaction by-products.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Gefitinib-based PROTAC 3 can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized under certain conditions, potentially altering its activity.
Reduction: Reduction reactions can also occur, which may affect the stability of the compound.
Substitution: The linker or other functional groups in the compound can undergo substitution reactions, which could modify its binding properties
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve both organic and inorganic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
Scientific Research Applications
Gefitinib-based PROTAC 3 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of protein degradation and the role of EGFR in cellular processes.
Biology: The compound is used to investigate the biological functions of EGFR and its role in cancer cell proliferation and survival.
Medicine: Gefitinib-based PROTAC 3 is being explored as a potential therapeutic agent for cancers that overexpress EGFR, such as non-small cell lung cancer.
Mechanism of Action
Gefitinib-based PROTAC 3 exerts its effects by inducing the degradation of EGFR. The mechanism involves:
Binding to EGFR: The gefitinib moiety binds to the EGFR, inhibiting its activity.
Recruitment of VHL: The VHL ligand recruits the VHL E3 ubiquitin ligase to the EGFR.
Ubiquitination: The VHL E3 ligase ubiquitinates the EGFR, marking it for degradation by the proteasome.
Degradation: The ubiquitinated EGFR is recognized and degraded by the proteasome, leading to a reduction in EGFR levels and inhibition of EGFR-mediated signaling pathways
Comparison with Similar Compounds
Gefitinib-based PROTAC 3 can be compared with other similar compounds, such as:
PROTAC 3: Another EGFR-targeting PROTAC that uses a different linker or E3 ligase ligand.
Osimertinib-based PROTACs: These compounds use osimertinib, another EGFR inhibitor, instead of gefitinib.
Erlotinib-based PROTACs: These compounds use erlotinib, yet another EGFR inhibitor, instead of gefitinib
Gefitinib-based PROTAC 3 is unique in its specific combination of gefitinib and VHL ligand, which provides a distinct mechanism of action and potentially different therapeutic benefits compared to other EGFR-targeting PROTACs .
Properties
Molecular Formula |
C47H57ClFN7O8S |
|---|---|
Molecular Weight |
934.5 g/mol |
IUPAC Name |
(2R,4S)-1-[(2R)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m0/s1 |
InChI Key |
NICKHWYZMNLEPJ-OAHIFUHZSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)
![5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)






![[(3R,5R,8R,10R,17S)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azoniahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;bromide](/img/structure/B15196540.png)
